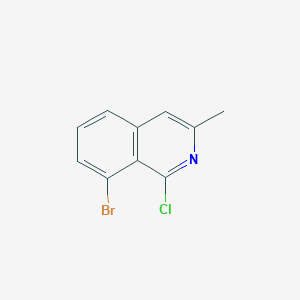

8-Bromo-1-chloro-3-methylisoquinoline

Description

Significance of Substituted Isoquinoline (B145761) Scaffolds in Advanced Organic Synthesis

Substituted isoquinoline scaffolds are recognized as "privileged structures" in medicinal chemistry due to their recurrence in a wide array of pharmacologically active compounds. nih.govrsc.orgbenthamdirect.com Their rigid framework is ideal for presenting functional groups in a well-defined three-dimensional orientation, facilitating interactions with biological targets. Isoquinoline derivatives exhibit a vast spectrum of biological activities, including roles as anticancer, antimicrobial, and neuroprotective agents. numberanalytics.commdpi.com

In advanced organic synthesis, the isoquinoline scaffold serves as a versatile template for constructing complex molecular architectures. nih.gov The ability to introduce a variety of substituents at different positions on the ring system allows for the fine-tuning of a molecule's chemical and physical properties. rsc.org Halogenated isoquinolines, such as those containing bromo and chloro groups, are particularly important as they serve as key intermediates for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org

Historical Context and Evolution of Isoquinoline Synthetic Methodologies

The synthesis of the isoquinoline ring system has been a subject of extensive research for over a century. Several classic name reactions form the bedrock of isoquinoline synthesis, allowing access to a wide range of derivatives. nih.gov

The Bischler-Napieralski reaction , discovered in 1893, is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. wikipedia.orgnrochemistry.comjk-sci.com The reaction is typically promoted by dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.org

The Pictet-Spengler reaction , first reported in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. wikipedia.orgnumberanalytics.com This reaction is particularly significant as it can proceed under physiological conditions and is a key step in the biosynthesis of many isoquinoline alkaloids. jk-sci.comacs.org

The Pomeranz-Fritsch reaction (or Pomeranz-Fritsch cyclization) provides a direct route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. organicreactions.orgwikipedia.org This method is valuable for preparing isoquinolines with substitution patterns that are difficult to achieve through other means. organicreactions.orgchemistry-reaction.com

These foundational methods have been continuously refined and supplemented by modern synthetic strategies, including transition-metal-mediated cascades and C-H activation reactions, which offer improved efficiency and functional group tolerance. nih.gov

| Reaction Name | Year Discovered | Reactants | Product | Key Features |

|---|---|---|---|---|

| Bischler-Napieralski Reaction | 1893 | β-Arylethylamide | 3,4-Dihydroisoquinoline | Uses dehydrating acids (e.g., POCl₃); intramolecular cyclization. wikipedia.orgorganic-chemistry.org |

| Pictet-Spengler Reaction | 1911 | β-Arylethylamine + Aldehyde/Ketone | Tetrahydroisoquinoline | Acid-catalyzed; crucial in alkaloid biosynthesis. wikipedia.orgjk-sci.com |

| Pomeranz-Fritsch Reaction | 1893/1893 | Benzaldehyde + 2,2-Dialkoxyethylamine | Isoquinoline | Acid-catalyzed cyclization of a Schiff base intermediate. wikipedia.orgquimicaorganica.orgthermofisher.com |

Overview of Halogenated and Methylated Isoquinoline Derivatives in Academic Research

Halogenated and methylated isoquinoline derivatives are of significant interest in academic and industrial research. The specific placement of halogen and methyl groups, as seen in 8-Bromo-1-chloro-3-methylisoquinoline, imparts distinct chemical properties that are useful in synthetic applications and for modulating biological activity.

Halogenated Isoquinolines : The presence of bromine and chlorine atoms on the isoquinoline ring serves two primary purposes. Firstly, halogens act as powerful directing groups and modify the electronic nature of the aromatic system. nih.gov Secondly, and more importantly, they are exceptionally versatile synthetic "handles." The carbon-halogen bond, particularly C-Br and C-Cl, can readily participate in a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. acs.org This allows for the straightforward introduction of aryl, alkyl, and alkynyl groups, providing a powerful tool for generating molecular diversity and building complex target molecules. acs.org The selective halogenation of isoquinolines, especially at positions like C4, remains a challenging but important area of research. acs.org

Methylated Isoquinolines : The introduction of a methyl group, such as at the C3-position, also influences the molecule's characteristics. A methyl group is a weak electron-donating group that can affect the electron density of the heterocyclic ring. It can also provide a site for further functionalization or influence the molecule's conformation and binding affinity to biological targets through steric effects. Research into derivatives of 1-methylisoquinoline, for example, has led to the synthesis of novel fused heterocyclic systems with potential biological applications. researchgate.net The combination of halogen and methyl substituents, as in the title compound, creates a multifunctional platform for the development of new chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-1-chloro-3-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVGMFRPDQSUCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)Br)C(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 8 Bromo 1 Chloro 3 Methylisoquinoline

Retrosynthetic Analysis and Precursor Design for the 8-Bromo-1-chloro-3-methylisoquinoline Core

Retrosynthetic analysis of this compound suggests several potential disconnection points. The carbon-halogen bonds at the C-1 and C-8 positions are logical sites for disconnection, leading to a 3-methylisoquinoline precursor. This approach relies on the development of regioselective halogenation protocols.

A primary retrosynthetic disconnection involves the sequential removal of the halogen substituents. The C-Cl bond at the C-1 position can be retrosynthetically disconnected to a 1-isoquinolone precursor, which is a common intermediate in the synthesis of 1-chloro-substituted isoquinolines. The C-Br bond at the C-8 position can be disconnected via an electrophilic aromatic substitution pathway, suggesting a bromination reaction on the 3-methylisoquinoline or a related precursor.

Further disconnection of the 3-methylisoquinoline core can be envisioned through established isoquinoline (B145761) syntheses such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions. These methods typically involve the cyclization of a substituted phenethylamine or a related acyclic precursor. For instance, a Pomeranz-Fritsch approach would involve the cyclization of a benzalaminoacetal derived from a suitably substituted benzaldehyde. Alternatively, modern transition metal-catalyzed methods can be employed to construct the isoquinoline skeleton from simpler starting materials.

Based on this analysis, key precursors for the synthesis of this compound include:

3-Methylisoquinoline

8-Bromo-3-methylisoquinoline

1-Hydroxy-3-methylisoquinoline (3-methylisoquinolin-1(2H)-one)

8-Bromo-1-hydroxy-3-methylisoquinoline

Substituted benzaldehydes and aminoacetals for Pomeranz-Fritsch type syntheses.

Ortho-alkynyl-substituted benzaldimines or related substrates for transition metal-catalyzed cyclizations.

Direct Halogenation Approaches for Regioselective Introduction of Bromine at C-8 and Chlorine at C-1

Direct halogenation of a pre-formed 3-methylisoquinoline core is a primary strategy for the synthesis of the target molecule. This requires careful selection of reagents and reaction conditions to achieve the desired regioselectivity.

Regioselective Bromination Protocols

Electrophilic aromatic substitution on the isoquinoline ring generally occurs on the benzene (B151609) ring, with a preference for the C-5 and C-8 positions. The presence of the methyl group at C-3, being an electron-donating group, is expected to activate the ring towards electrophilic attack. The regiochemical outcome of bromination will be influenced by both electronic and steric factors.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) and bromine (Br₂), often in the presence of a strong acid or a Lewis acid catalyst. The choice of solvent and temperature can also play a crucial role in controlling the regioselectivity. For instance, bromination of isoquinoline with NBS in concentrated sulfuric acid has been shown to yield a mixture of 5-bromo- and 8-bromoisoquinoline, with the product ratio being sensitive to the reaction temperature.

| Reagent/Catalyst | Substrate | Position of Bromination | Yield (%) |

| NBS / H₂SO₄ | Isoquinoline | C-5 and C-8 | Variable |

| Br₂ / Lewis Acid | Isoquinoline | C-5 and C-8 | Variable |

Table 1: Examples of Reagents for the Bromination of Isoquinoline.

Regioselective Chlorination Protocols

The introduction of a chlorine atom at the C-1 position of the isoquinoline nucleus is typically achieved through nucleophilic substitution or by conversion of a 1-isoquinolone. The C-1 position is electronically deficient and susceptible to nucleophilic attack. However, direct chlorination of 3-methylisoquinoline at the C-1 position is challenging.

A more common and effective method involves the chlorination of the corresponding 1-isoquinolone (or 1-hydroxyisoquinoline) derivative. This transformation is readily accomplished using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This approach necessitates the prior synthesis of the 1-isoquinolone precursor.

Another strategy involves the N-oxidation of the isoquinoline ring, followed by treatment with a chlorinating agent. The N-oxide activates the C-1 position towards nucleophilic attack, facilitating chlorination.

| Reagent | Substrate | Product | Yield (%) |

| POCl₃ | 1-Hydroxyisoquinoline | 1-Chloroisoquinoline | Good to Excellent |

| SOCl₂ | 1-Hydroxyisoquinoline | 1-Chloroisoquinoline | Good to Excellent |

| PPh₃ / CCl₃CN | Isoquinoline N-oxide | 1-Chloroisoquinoline | Good |

Table 2: Common Reagents for the Synthesis of 1-Chloroisoquinolines.

Sequential Halogenation Strategies

A plausible sequential halogenation strategy for the synthesis of this compound would involve the following steps:

Synthesis of 3-methylisoquinoline: This can be achieved through various established methods.

Regioselective bromination at C-8: Treatment of 3-methylisoquinoline with a suitable brominating agent (e.g., NBS in strong acid) under carefully controlled conditions to favor the formation of 8-bromo-3-methylisoquinoline.

Oxidation to the 1-isoquinolone: Conversion of 8-bromo-3-methylisoquinoline to 8-bromo-3-methyl-1-isoquinolone. This can be a challenging step and may require indirect methods. A more direct route would involve the synthesis of 8-bromo-3-methyl-1-isoquinolone from a suitable precursor.

Chlorination at C-1: Treatment of 8-bromo-3-methyl-1-isoquinolone with a chlorinating agent like POCl₃ to yield the final product, this compound.

Alternatively, the order of halogenation could be reversed, although the initial chlorination of 3-methylisoquinoline at the C-1 position is generally less straightforward than bromination at the C-8 position.

Transition Metal-Catalyzed Cyclization and Annulation Reactions for Isoquinoline Ring Formation

Modern synthetic methods, particularly those employing transition metal catalysts, offer powerful alternatives for the construction of the isoquinoline core with a high degree of control over substitution patterns.

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed reactions have been extensively utilized for the synthesis of substituted isoquinolines. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a convergent manner.

One such strategy is the sequential palladium-catalyzed α-arylation of ketones followed by cyclization. In this approach, a ketone is first coupled with an ortho-halo-substituted benzaldehyde or a related derivative. The resulting α-aryl ketone can then undergo cyclization with a nitrogen source, such as ammonia or an ammonium salt, to form the isoquinoline ring. This methodology allows for the convergent assembly of highly substituted isoquinolines from readily available precursors.

Another powerful palladium-catalyzed approach involves the cyclization of ortho-alkynyl-substituted benzaldimines. These substrates can be prepared from the corresponding ortho-halo-benzaldehydes and terminal alkynes via a Sonogashira coupling, followed by condensation with a primary amine. The subsequent palladium-catalyzed cyclization can proceed via various pathways, including those that incorporate an additional coupling partner to introduce further substitution on the isoquinoline ring.

| Catalyst / Ligand | Reactant 1 | Reactant 2 | Key Transformation |

| Pd(OAc)₂ / Buchwald-type ligand | Aryl bromide | Ketone | α-Arylation |

| PdCl₂(PPh₃)₂ / CuI | o-Halo-benzaldehyde | Terminal alkyne | Sonogashira coupling |

| Pd(OAc)₂ / P(o-tolyl)₃ | Trisubstituted allenamide | Arylboronic acid | Cascade cyclization-coupling |

Table 3: Examples of Palladium-Catalyzed Reactions for Isoquinoline Synthesis.

For the synthesis of this compound, a palladium-catalyzed strategy could involve the coupling of a suitably substituted bromo-aryl precursor with a fragment that would form the pyridine (B92270) ring of the isoquinoline. For example, a 2,3-dibromobenzaldehyde could be a starting point, where one bromine atom is used for a palladium-catalyzed coupling to build the C3-C4 bond and the other bromine remains at the C8 position of the final isoquinoline.

Copper-Catalyzed Synthetic Approaches

Copper-catalyzed reactions have emerged as a powerful tool for the construction of nitrogen-containing heterocycles, including the isoquinoline core. These methods often offer mild reaction conditions and functional group tolerance.

One notable approach is the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.govrsc.org This method allows for the facile synthesis of isoquinolines in water, an environmentally benign solvent. The reaction proceeds without the need for organic solvents, additives, or ligands, making it a green and atom-economical process. By selecting an appropriately substituted (E)-2-alkynylaryl oxime precursor bearing a bromine atom at the desired position and a methyl group on the oxime, this methodology could potentially be adapted for the synthesis of 8-bromo-3-methylisoquinoline derivatives. Subsequent chlorination at the 1-position would be necessary to obtain the final product.

Another copper-catalyzed method involves the cyclocondensation of ortho-alkynyl aromatic aldehydes or ketones with urea. ingentaconnect.com Copper(II) sulfate pentahydrate can effectively catalyze this transformation, with urea serving as a cheap and readily available nitrogen source. This procedure is advantageous due to its use of an inexpensive catalyst and its high chemoselectivity. To apply this to the synthesis of this compound, a starting material such as 2-alkynyl-3-bromobenzaldehyde with a propyne substituent would be required to introduce the 3-methyl group. The resulting 8-bromo-3-methylisoquinolin-1-ol could then be converted to the 1-chloro derivative.

A summary of representative copper-catalyzed isoquinoline syntheses is presented in Table 1.

| Catalyst | Starting Materials | Key Features | Potential Application for Target Compound |

| Cu(I) | (E)-2-alkynylaryl oxime derivatives | High efficiency, mild conditions, performed in water. nih.govrsc.org | Synthesis of an 8-bromo-3-methylisoquinoline precursor. |

| CuSO4·5H2O | ortho-alkynyl aromatic aldehydes/ketones and urea | Inexpensive catalyst, urea as nitrogen source, high chemoselectivity. ingentaconnect.com | Formation of an 8-bromo-3-methylisoquinolin-1-ol intermediate. |

Rhodium, Ruthenium, Cobalt, and Manganese-Catalyzed C-H Activation and Annulation

Transition metal-catalyzed C-H activation and annulation reactions represent a highly efficient and atom-economical strategy for the synthesis of substituted isoquinolines. These methods allow for the direct formation of the isoquinoline ring system from readily available starting materials.

Rhodium-Catalyzed Approaches: Rhodium(III)-catalyzed C-H activation is a well-established method for isoquinoline synthesis. acs.orgnih.govorganic-chemistry.orgrsc.orgacs.org These reactions often utilize a directing group to achieve high regioselectivity. For instance, the annulation of benzamides with alkynes, mediated by a Rh(III) catalyst, can produce isoquinolones. organic-chemistry.org To synthesize the target molecule, one could envision starting with a benzamide bearing a bromine at the meta-position relative to the amide group. C-H activation at the ortho position, followed by annulation with propyne, would lead to an 8-bromo-3-methylisoquinolone intermediate, which could then be converted to the desired product. Another rhodium-catalyzed approach involves the coupling of O-pivaloyl benzhydroxamic acids with cyclopropenes to afford 4-substituted isoquinolones. nih.gov

Ruthenium-Catalyzed Approaches: Ruthenium(II) catalysts have also been successfully employed for the synthesis of isoquinoline derivatives through C-H activation. rsc.orgnih.govacs.orgacs.orgmdpi.com For example, the oxidative annulation of N-quinolin-8-yl-benzamides with alkynes in the presence of a ruthenium catalyst and a copper oxidant provides a broad scope of isoquinolones. nih.gov A ruthenium-catalyzed C-H activation/annulation of benzoic acids with CF3-imidoyl sulfoxonium ylides has also been reported for the synthesis of 3-trifluoromethylisoquinolinones. rsc.org Adapting such a strategy with a suitable coupling partner could potentially introduce the methyl group at the 3-position.

Cobalt-Catalyzed Approaches: Cobalt catalysis offers a more sustainable and cost-effective alternative to precious metals like rhodium. Cp*-free cobalt-catalyzed C-H activation/annulation of α-imino-oxy acids with alkynes has been developed for the synthesis of isoquinolines. acs.org This method utilizes the N-O bond as an internal oxidant. Furthermore, cobalt(III)-catalyzed C-H functionalization of benzimidates with alkynes provides access to a range of substituted isoquinolines. acs.org A cobalt(II)-catalyzed decarboxylative C-H activation/annulation of benzamides with alkynyl carboxylic acids has also been described. nih.gov

Manganese-Catalyzed Approaches: Manganese-catalyzed C-H activation is a rapidly developing field, offering an even more sustainable approach to C-H functionalization. researchgate.netacs.orgrsc.orgrsc.orgnih.gov While specific applications to the synthesis of the target molecule are not yet prevalent, the principles of manganese-catalyzed C-H activation suggest its potential for future synthetic strategies towards substituted isoquinolines. These reactions often proceed via a redox-neutral pathway involving chelation assistance. acs.org

A comparative overview of these C-H activation methodologies is provided in Table 2.

| Metal Catalyst | Typical Starting Materials | Key Features |

| Rhodium(III) | Benzamides, O-acyl oximes, hydrazones | High efficiency, broad substrate scope, often requires an oxidant. acs.orgorganic-chemistry.org |

| Ruthenium(II) | Benzoic acids, oximes, N-aryl amides | Weak O-coordination enabled, redox-neutral conditions possible. rsc.orgacs.org |

| Cobalt(II/III) | Benzamides, benzimidates, α-imino-oxy acids | Cost-effective, traceless directing groups can be used. acs.orgacs.orgnih.gov |

| Manganese(I) | N-H imines | Earth-abundant metal, emerging methodology. researchgate.net |

Nickel-Mediated Methodologies

Nickel catalysis provides a versatile platform for the synthesis of isoquinoline and related heterocyclic structures. semanticscholar.orgacs.orgnih.gov Nickel-catalyzed [2+2+2] cycloaddition reactions of alkynes and pyridynes are a powerful tool for constructing the isoquinoline skeleton. semanticscholar.org This approach could potentially be utilized by employing a suitably substituted diyne and a nitrile to form the desired isoquinoline core.

Furthermore, nickel-mediated intramolecular arylation of C-H bonds adjacent to an amide nitrogen has been reported for the synthesis of isoindolinones. nih.gov While this leads to a different isomer of the isoquinoline system, it highlights the capability of nickel to mediate C-H functionalization, which could potentially be adapted for the synthesis of isoquinolines under different reaction conditions.

| Catalyst System | Reaction Type | Substrates | Product Type |

| Ni(0) with chiral ligands | [2+2+2] Cocyclization | Diynes and nitriles | Isoquinolines acs.org |

| Ni(cod)2 | Intramolecular arylation of C-H bonds | Benzamides | Isoindolinones nih.gov |

Cycloaddition and Condensation Reactions in the Formation of Substituted Isoquinolines

Beyond metal-catalyzed C-H activation, traditional and modern cycloaddition and condensation reactions remain crucial for the synthesis of the isoquinoline framework.

The electrophilic cyclization of iminoalkynes is an efficient method for synthesizing a variety of substituted isoquinolines under mild conditions. organic-chemistry.orgacs.orgacs.org This strategy involves the reaction of tert-butylimines of o-(1-alkynyl)benzaldehydes with various electrophiles such as iodine (I2), iodine monochloride (ICl), and phenylselenyl chloride (PhSeCl). The choice of electrophile determines the substituent at the 4-position of the isoquinoline ring. To apply this to the synthesis of this compound, one would start with an appropriately substituted o-(1-alkynyl)benzaldehyde. The cyclization would introduce a halogen or selenium group at the 4-position, which may require subsequent removal or modification. The chloro group at the 1-position would need to be introduced in a separate step, potentially from a precursor isoquinolone.

| Electrophile | Substrate | Key Features |

| I2, ICl, PhSeCl | Iminoalkynes | Mild reaction conditions, good to excellent yields, versatile. organic-chemistry.orgacs.org |

| AgNO3 | Alkyl-substituted iminoalkynes | Effective for substrates that do not react well with other electrophiles. organic-chemistry.org |

A versatile synthesis of substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This method generates an eneamido anion intermediate that can be trapped in situ with various electrophiles, allowing for the introduction of a wide range of substituents at the 4-position. To synthesize the target compound, one could start with a bromo-substituted o-tolualdehyde tert-butylimine and condense it with acetonitrile to introduce the 3-methyl group. The resulting intermediate could then be treated to form the 1-chloro-isoquinoline. This approach offers a high degree of flexibility in introducing substituents.

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can also be employed for the synthesis of the isoquinoline core. acs.orgnih.gov One such strategy involves the intramolecular Diels-Alder reaction of an isobenzofuran with a nitrile dienophile. acs.org This reaction has been shown to be successful due to a subsequent deoxygenation process that drives the equilibrium towards the aromatic isoquinoline product.

Another approach utilizes the Diels-Alder reaction of 2(1H)-pyridones bearing an electron-withdrawing group with methoxy-1,3-butadienes to yield isoquinoline derivatives. nih.gov These cycloaddition strategies provide a convergent route to the isoquinoline skeleton, where the substitution pattern can be controlled by the choice of the diene and dienophile.

Functional Group Interconversions and Post-Synthetic Modifications for Targeted Substitution

Functional group interconversions and post-synthetic modifications are pivotal in the synthesis of complex molecules like this compound, allowing for the introduction of desired substituents at specific positions on the isoquinoline core. These transformations are particularly crucial when direct synthesis of the target molecule is challenging.

The chloro and bromo substituents on the isoquinoline ring serve as versatile handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups. These reactions are fundamental in medicinal chemistry for the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The bromine atom at the C-8 position is particularly amenable to Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This methodology allows for the formation of a C-C bond, enabling the introduction of various aryl or heteroaryl substituents at the 8-position. For instance, the coupling of 8-bromoisoquinolines with arylboronic acids has been successfully demonstrated, yielding 8-arylisoquinoline derivatives.

Buchwald-Hartwig Amination: The chlorine atom at the C-1 position, being part of an electron-deficient pyridine ring, is susceptible to nucleophilic aromatic substitution and can participate in Buchwald-Hartwig amination. This reaction facilitates the formation of a C-N bond by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. This method provides a direct route to 1-aminoisoquinoline derivatives.

Sonogashira Coupling: The bromo group at C-8 can also undergo Sonogashira coupling with terminal alkynes. This palladium-copper co-catalyzed reaction is a powerful tool for the formation of C-C triple bonds, leading to the synthesis of 8-alkynylisoquinolines. These alkynyl-substituted isoquinolines can serve as precursors for further transformations.

The following table summarizes representative palladium-catalyzed cross-coupling reactions that could be applied to an 8-bromo-1-chloroisoquinoline scaffold, based on analogous systems.

| Coupling Reaction | Reactants | Catalyst/Ligand/Base | Product |

| Suzuki-Miyaura | 8-Bromo-1-chloroisoquinoline, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 8-Aryl-1-chloroisoquinoline |

| Buchwald-Hartwig | 8-Bromo-1-chloroisoquinoline, Amine | Pd₂(dba)₃, XPhos, NaOt-Bu | 1-Amino-8-bromoisoquinoline |

| Sonogashira | 8-Bromo-1-chloroisoquinoline, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 8-Alkynyl-1-chloroisoquinoline |

This table presents hypothetical reactions for the target compound based on known reactivity of similar halogenated isoquinolines.

Emerging Green Chemistry and Flow Chemistry Techniques in Halogenated Isoquinoline Synthesis

In recent years, the principles of green chemistry and the application of flow chemistry have gained significant traction in the synthesis of heterocyclic compounds, including halogenated isoquinolines. These approaches aim to develop more sustainable, efficient, and safer chemical processes.

Green Chemistry Approaches:

The traditional methods for isoquinoline synthesis often involve harsh reagents, toxic solvents, and high temperatures, leading to significant environmental concerns. Green chemistry focuses on mitigating these issues through several strategies:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and improved purity of products. tandfonline.com The Bischler-Napieralski reaction, a key step in many isoquinoline syntheses, has been shown to be significantly accelerated under microwave conditions, often in solvent-free or solid-supported systems. tandfonline.comresearchgate.net

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives is a core principle of green chemistry. Water, ionic liquids, and deep eutectic solvents are being explored as reaction media for the synthesis of isoquinolines. tandfonline.com For instance, certain palladium-catalyzed cross-coupling reactions on halogenated heterocycles have been successfully performed in aqueous media.

Photocatalysis: Visible-light photocatalysis has gained prominence as a mild and sustainable method for driving a variety of organic transformations. In the context of isoquinoline synthesis, photocatalytic methods have been developed for C-H functionalization and cyclization reactions, offering an alternative to traditional transition-metal-catalyzed processes. nih.gov

Flow Chemistry Techniques:

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, including:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions. This is particularly relevant for halogenation reactions, which can be highly energetic.

Improved Efficiency and Control: Flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities.

Scalability: Scaling up a reaction in a flow system is typically more straightforward than in batch, as it involves running the reactor for a longer duration rather than using larger vessels.

The synthesis of halogenated heterocycles is an area where flow chemistry can offer significant benefits. The controlled introduction of halogens and subsequent functional group manipulations can be performed with greater precision and safety in a continuous-flow setup. For example, the Vilsmeier-Haack reaction, which can be used for the formylation of activated aromatic rings and subsequent chlorination, is well-suited for implementation in a flow reactor.

The following table provides a comparative overview of traditional versus emerging techniques for the synthesis of halogenated isoquinolines.

| Feature | Traditional Batch Synthesis | Green/Flow Chemistry |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Photochemical activation |

| Solvents | Often hazardous and volatile organic solvents | Water, ionic liquids, supercritical fluids, or solvent-free |

| Reaction Time | Hours to days | Minutes to hours |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, better heat and mass transfer |

| Scalability | Can be challenging and require process re-optimization | Generally more straightforward |

The adoption of these emerging green and flow chemistry techniques holds the potential to revolutionize the synthesis of complex molecules like this compound, making their production more sustainable and efficient.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 8 Bromo 1 Chloro 3 Methylisoquinoline

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline (B145761) Core

The reactivity of the isoquinoline nucleus is a hybrid of the characteristics of its constituent pyridine (B92270) and benzene (B151609) rings. Electrophilic attack generally favors the benzene portion of the molecule, specifically at the C-5 and C-8 positions. shahucollegelatur.org.in Conversely, the electron-deficient nature of the pyridine ring makes it a target for nucleophiles, with reactions occurring preferentially at the C-1 position. shahucollegelatur.org.inquimicaorganica.orgimperial.ac.uk

Investigating Reactivity at the Halogenated C-1 and C-8 Positions

The C-1 position of the isoquinoline ring is highly activated towards nucleophilic substitution due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgimperial.ac.uk Consequently, the chlorine atom at this position in 8-Bromo-1-chloro-3-methylisoquinoline is readily displaced by various nucleophiles. quimicaorganica.orgontosight.ai This reactivity is a cornerstone for introducing a wide array of functional groups at the C-1 position.

In contrast, the C-8 position, being on the benzene ring, is less susceptible to nucleophilic attack. The bromine atom at this position is more likely to participate in electrophilic aromatic substitution, although the presence of the electron-withdrawing pyridine ring deactivates the benzene ring towards such reactions compared to benzene itself. shahucollegelatur.org.in The directing effects of the existing substituents would also play a crucial role in determining the regioselectivity of any electrophilic substitution.

The differential reactivity of the two halogen atoms allows for selective functionalization. Nucleophilic substitution will preferentially occur at the C-1 position, leaving the C-8 bromine atom intact for subsequent transformations, such as cross-coupling reactions.

Reactivity at the Methyl-Substituted C-3 Position

The methyl group at the C-3 position of the isoquinoline core exhibits reactivity characteristic of alkyl groups attached to a heterocyclic ring. While not as acidic as the protons of a methyl group at the C-1 position, the C-3 methyl protons do possess some enhanced acidity compared to a methyl group on a benzene ring. chemistry-online.comthieme-connect.de This allows for condensation reactions with various electrophiles, such as aldehydes, although typically under more forcing conditions than those required for a C-1 methyl group. thieme-connect.de The electronegativity of the nitrogen atom is transmitted to the C-3 position to some extent, enhancing the reactivity of the attached methyl group. chemistry-online.com

Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the further derivatization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of two distinct halogen atoms allows for selective and sequential couplings.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a versatile method for creating C-C bonds. libretexts.orgnih.gov In the case of dihalogenated isoquinolines, the site-selectivity of the Suzuki-Miyaura coupling is influenced by the electronic and steric properties of the substrate. rsc.orgnih.gov Generally, the reaction occurs preferentially at the more electrophilic carbon center. rsc.orgnih.gov For this compound, the C-1 position is intrinsically more electrophilic, which can override the typical reactivity trend of Ar-Br > Ar-Cl. nih.gov However, the specific reaction conditions, including the choice of catalyst, ligand, and base, can be tuned to favor coupling at either the C-1 or C-8 position. rsc.orgnih.govrsc.org This selectivity allows for the stepwise introduction of different aryl or vinyl groups. For instance, a milder set of conditions could be employed to selectively couple at the more reactive C-1 position, followed by a second coupling at the C-8 position under more forcing conditions.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Major Product |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 8-Bromo-3-methyl-1-phenylisoquinoline |

| 2 | 4-Methoxyphenylboronic acid | PdCl2(dppf) | K3PO4 | Dioxane | 1-Chloro-8-(4-methoxyphenyl)-3-methylisoquinoline |

| 3 | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)2/SPhos | Cs2CO3 | THF/H2O | 8-Bromo-3-methyl-1-vinylisoquinoline |

Sonogashira Coupling and Related Reactions

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the alkynylation of halogenated isoquinolines. The site-selectivity in the Sonogashira coupling of this compound would again depend on the relative reactivity of the C-1 and C-8 positions. The general trend for halide reactivity in Sonogashira coupling is I > Br > Cl, suggesting that the C-8 bromo position would be more reactive. However, the electronic activation at the C-1 position could lead to competitive or even selective coupling at that site under specific conditions. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura and Sonogashira reactions, other palladium-catalyzed cross-coupling reactions can be employed to further functionalize this compound.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction could be used to introduce primary or secondary amine functionalities at either the C-1 or C-8 position of the isoquinoline core. nih.gov The selectivity would be governed by the reaction conditions and the relative reactivity of the two halogen atoms. nih.gov

The Heck reaction couples an alkene with an aryl halide, providing a method for the vinylation of the isoquinoline scaffold. organic-chemistry.orgnih.gov Similar to other cross-coupling reactions, the site of the Heck reaction on this compound can be controlled to achieve selective functionalization at either the C-1 or C-8 position.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Potential Product at C-1 | Potential Product at C-8 |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aniline | 8-Bromo-3-methyl-N-phenylisoquinolin-1-amine | 1-Chloro-3-methyl-N-phenylisoquinolin-8-amine |

| Heck Reaction | Styrene | 8-Bromo-3-methyl-1-styrylisoquinoline | 1-Chloro-3-methyl-8-styrylisoquinoline |

| Sonogashira Coupling | Phenylacetylene | 8-Bromo-3-methyl-1-(phenylethynyl)isoquinoline | 1-Chloro-3-methyl-8-(phenylethynyl)isoquinoline |

Oxidative and Reductive Transformations of the Isoquinoline Ring System

The isoquinoline nucleus exhibits a nuanced response to oxidative and reductive conditions, with the outcome of such transformations being highly dependent on the reagents employed and the substitution pattern of the ring.

Oxidative Transformations:

The isoquinoline ring is generally resistant to oxidation due to its aromatic nature. Vigorous oxidation, for instance with potassium permanganate, typically leads to the cleavage of the benzene ring, yielding pyridine-3,4-dicarboxylic acid (cinchomeronic acid). However, the presence of activating or deactivating groups can influence the site of oxidation. For this compound, the electron-donating methyl group at the 3-position is susceptible to oxidation under certain conditions. For instance, oxidation of methyl groups on quinoline (B57606) rings to carboxylic acids has been achieved, though this often requires specific reagents to avoid degradation of the heterocyclic core. It can be inferred that selective oxidation of the methyl group of this compound to a carboxylic acid would be a challenging but potentially achievable transformation, likely requiring milder oxidizing agents.

The heterocyclic ring itself can be oxidized to an N-oxide by treatment with peroxy acids. This transformation increases the electron deficiency of the pyridine ring, which can alter its reactivity in subsequent reactions.

Reductive Transformations:

The reduction of the isoquinoline ring system can be controlled to yield either tetrahydro- or decahydroisoquinolines. Catalytic hydrogenation is a common method for the complete saturation of the ring system. However, for this compound, catalytic hydrogenation would likely also lead to the hydrogenolysis of the chloro and bromo substituents.

Selective reduction of the pyridine ring is often achievable using metal hydrides. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce the C=N bond of the isoquinoline ring, leading to 1,2-dihydroisoquinolines, which can be further reduced to 1,2,3,4-tetrahydroisoquinolines. scribd.comresearchgate.netpharmaguideline.comlibretexts.org The reactivity of these hydrides can be modulated to achieve selective reductions. organicreactions.org For instance, sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent that can selectively reduce the iminium ion formed upon protonation of the isoquinoline nitrogen. Given the presence of the halogen substituents, chemoselectivity would be a key consideration in any reductive transformation of this compound.

Table 1: Inferred Oxidative and Reductive Reactivity of this compound

| Transformation | Reagent(s) | Predicted Product(s) | Remarks |

| Oxidation | Strong Oxidizing Agents (e.g., KMnO₄) | Ring cleavage products | The aromatic core is likely to be degraded. |

| Milder Oxidizing Agents | 8-Bromo-1-chloro-isoquinoline-3-carboxylic acid | Selective oxidation of the methyl group is possible but may require careful optimization. | |

| Peroxy Acids (e.g., m-CPBA) | This compound N-oxide | N-oxidation is a common reaction for N-heterocycles. | |

| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 3-Methyl-decahydroisoquinoline | Hydrogenolysis of both halogen atoms is expected. |

| Metal Hydrides (e.g., NaBH₄, LiAlH₄) | 8-Bromo-1-chloro-3-methyl-1,2,3,4-tetrahydroisoquinoline | Selective reduction of the pyridine ring is plausible. |

Detailed Mechanistic Studies of this compound Reactions

The C1 position in isoquinolines is activated towards nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom. The C8 position, being on the carbocyclic ring, is less activated. In the context of palladium-catalyzed cross-coupling reactions, the reactivity order of halogens is typically I > Br > Cl > F. researchgate.net This suggests that the C8-Br bond would be more reactive than the C1-Cl bond in standard cross-coupling conditions, allowing for selective functionalization at the 8-position.

Kinetic studies are crucial for elucidating reaction mechanisms, providing insights into the rate-determining step and the influence of various parameters on the reaction rate. For a hypothetical reaction of this compound, such as a Suzuki-Miyaura cross-coupling, a kinetic investigation would involve systematically varying the concentrations of the substrate, the boronic acid, the palladium catalyst, the ligand, and the base, while monitoring the reaction progress over time. mdpi.comlibretexts.orgwikipedia.org

Reaction Pathway Analysis in Cross-Coupling Reactions:

The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnobelprize.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond. For this compound, this step is expected to occur preferentially at the more reactive C8-Br bond. The rate of this step is influenced by the nature of the halogen, the electronic properties of the isoquinoline ring, and the steric and electronic properties of the phosphine (B1218219) ligand on the palladium catalyst.

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from an arylboronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the halide. wikipedia.org This step is often facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. youtube.com

By carefully selecting the reaction conditions (catalyst, ligand, temperature), it is plausible to achieve chemoselective cross-coupling at the C8 position, leaving the C1-Cl bond intact for subsequent transformations.

Table 2: Predicted Chemoselective Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Predicted Site of Reaction | Typical Catalyst/Conditions |

| Suzuki-Miyaura | Arylboronic acid | C8-Br | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80-100 °C |

| Heck | Alkene | C8-Br | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100-120 °C |

| Sonogashira | Terminal alkyne | C8-Br | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt-60 °C |

| Buchwald-Hartwig | Amine | C8-Br | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C |

The intermediates and transition states in the reactions of this compound are central to understanding its reactivity.

In Nucleophilic Aromatic Substitution (at C1):

A nucleophilic attack at the C1 position would proceed through a Meisenheimer-like intermediate. This is a resonance-stabilized anionic σ-complex where the negative charge is delocalized over the pyridine ring, including the nitrogen atom. The stability of this intermediate is enhanced by the electron-withdrawing nature of the nitrogen. The transition state leading to this intermediate would involve the partial formation of the new carbon-nucleophile bond and partial breaking of the carbon-chlorine bond.

In Palladium-Catalyzed Cross-Coupling (at C8):

Oxidative Addition Intermediate: The oxidative addition of the C8-Br bond to a Pd(0) complex forms a square planar Pd(II) intermediate of the type [Pd(L)₂(8-isoquinolyl)(Br)]. The stability and reactivity of this intermediate are influenced by the ligands (L) on the palladium.

Transmetalation Transition State: The transmetalation step involves a transition state where the organic group from the coupling partner is transferred to the palladium center. The exact structure of this transition state can vary depending on the specific cross-coupling reaction. For instance, in the Suzuki coupling, a bridged intermediate involving the palladium, the incoming aryl group, and the boron atom is often proposed.

Reductive Elimination Transition State: The final C-C or C-N bond formation occurs through a reductive elimination transition state. This is typically a three-centered transition state involving the palladium and the two organic groups that are to be coupled. The ease of this step is influenced by the steric and electronic nature of the coupling partners and the ligands on the palladium.

Understanding the relative energies of these intermediates and transition states is key to predicting the reaction outcomes and optimizing reaction conditions for desired transformations of this compound.

Advanced Spectroscopic and X Ray Crystallographic Characterization of 8 Bromo 1 Chloro 3 Methylisoquinoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation.

No published studies containing high-resolution ¹H NMR or ¹³C NMR data for 8-Bromo-1-chloro-3-methylisoquinoline could be identified. Such data would be essential for confirming the structural assignment of the molecule, including the specific positions of the bromo, chloro, and methyl substituents on the isoquinoline (B145761) core. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would further elucidate the connectivity and spatial relationships between protons and carbons.

Single-Crystal X-ray Diffraction Analysis for Precise Molecular Geometry and Solid-State Architecture.

A search for crystallographic information on this compound in scientific databases yielded no results. A single-crystal X-ray diffraction study would provide precise measurements of bond lengths, bond angles, and torsion angles, offering definitive proof of the molecular structure. It would also reveal the packing arrangement of the molecules in the solid state and any intermolecular interactions, such as halogen bonding or π-stacking.

High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Analysis.

While the exact mass of this compound can be calculated, no experimental high-resolution mass spectrometry data has been published. This analysis would confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Furthermore, analysis of the fragmentation pattern would offer valuable structural information, showing how the molecule breaks apart under ionization, which can help to confirm the positions of the substituents.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Insights.

There are no available studies on the electronic absorption (UV-Vis) and fluorescence properties of this compound. Such spectroscopic analyses would provide insights into the electronic transitions of the molecule, its color, and its potential as a fluorophore. The absorption and emission maxima, quantum yields, and fluorescence lifetimes would be key parameters in understanding its photophysical behavior.

Computational and Theoretical Investigations of 8 Bromo 1 Chloro 3 Methylisoquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties.

These calculations typically provide insights into:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles of the optimized structure.

Electronic Properties: Distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP, for instance, helps in identifying the regions of a molecule that are rich or poor in electrons, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the chemical reactivity and kinetic stability of the molecule. The HOMO-LUMO energy gap is a key parameter in determining molecular reactivity.

Thermochemical Parameters: Properties such as enthalpy, entropy, and Gibbs free energy can be calculated, providing insights into the stability of the molecule.

A hypothetical DFT study on 8-bromo-1-chloro-3-methylisoquinoline would likely involve the optimization of its geometry to find the most stable conformation. Subsequent calculations would reveal the electronic distribution, taking into account the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the methyl group.

Interactive Data Table: Hypothetical DFT-Calculated Properties Below is a representative table of properties that would be obtained from a DFT study. Note: This data is illustrative and not from a specific study on this compound.

| Property | Predicted Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Dipole Moment | 2.1 | Debye |

| Total Energy | -2500 | Hartrees |

Quantum Chemical Topology Approaches (e.g., QTAIM) for Bonding Analysis.

Specific Quantum Theory of Atoms in Molecules (QTAIM) analyses for this compound have not been reported in the available literature. The QTAIM theory, developed by Richard Bader, is a powerful method for analyzing the electron density to characterize chemical bonding. This approach partitions a molecule into atomic basins, allowing for the quantitative description of atomic and bond properties.

A QTAIM analysis of this compound would involve:

Identification of Critical Points: Locating the critical points in the electron density, which include nuclear attractors, bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs).

Analysis of Bond Critical Points: The properties of the electron density at the BCPs provide valuable information about the nature of the chemical bonds. Key properties include:

Electron density (ρ(r)) : Higher values indicate a greater accumulation of charge between the nuclei.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates whether the charge is concentrated (negative value, typical of covalent bonds) or depleted (positive value, typical of ionic bonds or weak interactions).

Ellipticity (ε) : Measures the anisotropy of the electron density at the BCP, providing insight into the π-character of a bond.

For this compound, QTAIM would be used to characterize the C-C, C-H, C-N, C-Cl, and C-Br bonds within the molecule. It could also reveal weaker intramolecular interactions that might influence the molecule's conformation and reactivity.

Non-Covalent Interaction (NCIplot) Analysis for Intermolecular Forces.

There are no specific Non-Covalent Interaction (NCIplot) analyses for this compound in the reviewed sources. NCIplot is a computational tool used to visualize and analyze non-covalent interactions in molecular systems. It is based on the electron density and its derivatives and provides a qualitative and quantitative picture of weak interactions such as hydrogen bonds, van der Waals forces, and π-stacking.

An NCIplot analysis for this compound would be particularly useful for understanding its solid-state packing and intermolecular interactions. The analysis would generate 3D plots that highlight regions of:

Attractive interactions: Typically shown in blue, indicating strong hydrogen bonds or other stabilizing interactions.

Weak van der Waals interactions: Represented by green surfaces.

Repulsive interactions: Indicated by red, often found in sterically crowded regions.

Such an analysis would help in understanding how molecules of this compound interact with each other in a condensed phase, which is crucial for predicting its physical properties like melting point and solubility.

Theoretical Prediction of Spectroscopic Parameters.

While experimental spectroscopic data for this compound is not provided, theoretical methods can be used to predict its spectroscopic parameters. DFT calculations are commonly used to predict vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and intensities can be predicted. These theoretical spectra can then be compared with experimental data to aid in the assignment of vibrational modes. For isoquinoline (B145761) derivatives, characteristic bands for C-H, C-C, C-N, C-Cl, and C-Br stretching and bending vibrations would be predicted.

NMR Spectra (¹H and ¹³C): The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are valuable for interpreting experimental NMR spectra and for confirming the structure of the molecule.

Interactive Data Table: Hypothetical Predicted ¹³C NMR Chemical Shifts The following table illustrates the type of data that would be generated from a theoretical NMR prediction. Note: This is illustrative data and not from a specific calculation on this compound.

| Atom | Predicted Chemical Shift (ppm) |

| C1 | 152.3 |

| C3 | 145.8 |

| C4 | 120.5 |

| C4a | 135.1 |

| C5 | 128.9 |

| C6 | 127.4 |

| C7 | 130.2 |

| C8 | 118.6 |

| C8a | 140.7 |

| CH₃ | 21.5 |

Computational Modeling of Reaction Mechanisms and Energetics.

There are no specific computational studies on the reaction mechanisms and energetics of this compound in the provided search results. Computational modeling is a powerful approach to investigate the pathways of chemical reactions, identify transition states, and calculate activation energies.

For a molecule like this compound, computational studies could be used to explore various reactions, such as:

Nucleophilic Aromatic Substitution: Investigating the substitution of the chloro or bromo groups by various nucleophiles. DFT calculations could be used to determine the relative activation barriers for substitution at the C1 and C8 positions, providing insights into the regioselectivity of the reaction.

Cross-Coupling Reactions: Modeling reactions like Suzuki or Heck couplings at the C1-Cl or C8-Br bonds. These calculations would help in understanding the reaction mechanism and in optimizing the reaction conditions.

Oxidation and Reduction Reactions: Studying the energetics of oxidation or reduction of the isoquinoline ring.

These studies would typically involve locating the transition state structures for each step of the reaction and calculating the corresponding activation energies. The results would provide a detailed understanding of the reaction mechanism at a molecular level.

Non Biological Applications and Material Science Relevance of 8 Bromo 1 Chloro 3 Methylisoquinoline

8-Bromo-1-chloro-3-methylisoquinoline as a Precursor for Novel Organic Building Blocks

In synthetic organic chemistry, "building blocks" are relatively simple molecules that serve as foundational units for constructing more complex compounds. fluorochem.co.uk this compound is a prime example of such a building block, offering multiple reaction sites that can be addressed selectively. The presence of two different halogen atoms (bromine at the C8 position and chlorine at the C1 position) is particularly advantageous, allowing for stepwise and site-selective functionalization through various cross-coupling reactions.

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in common palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination. This reactivity difference allows for the selective substitution of the bromo group while leaving the chloro group intact for subsequent transformations. This hierarchical reactivity is crucial for the controlled synthesis of polysubstituted isoquinolines, which are valuable intermediates in drug discovery and materials science. mdpi.com

For instance, a Suzuki coupling reaction could be performed at the C8 position to introduce a new aryl or heteroaryl group, followed by a different coupling reaction or nucleophilic substitution at the C1 position. This stepwise approach provides a powerful tool for creating a diverse library of isoquinoline (B145761) derivatives from a single, versatile precursor. The methyl group at the C3 position also influences the electronic nature and steric environment of the molecule, which can be beneficial for fine-tuning the properties of the final products.

The table below summarizes the potential synthetic transformations at each functional site of the molecule, highlighting its utility as a versatile building block.

| Position/Group | Type of Reaction | Potential Reagents | Resulting Structure |

| C8-Br | Suzuki-Miyaura Coupling | Arylboronic acids/esters | 8-Aryl-1-chloro-3-methylisoquinoline |

| C8-Br | Buchwald-Hartwig Amination | Amines | 8-Amino-1-chloro-3-methylisoquinoline |

| C8-Br | Sonogashira Coupling | Terminal alkynes | 8-Alkynyl-1-chloro-3-methylisoquinoline |

| C1-Cl | Nucleophilic Aromatic Substitution | Alkoxides, Thiolates | 1-Alkoxy/Thio-8-bromo-3-methylisoquinoline |

| C1-Cl | Heck Coupling | Alkenes | 1-Alkenyl-8-bromo-3-methylisoquinoline |

| Isoquinoline N | N-Oxidation / Quarternization | m-CPBA / Alkyl halides | Isoquinolinium Salt / N-oxide |

This interactive table illustrates the synthetic versatility of this compound.

Utilization in the Synthesis of Complex Polycyclic Aromatic Systems

The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of complex polycyclic aromatic systems (PASs). The proximity of the C1 and C8 positions on the isoquinoline core allows for intramolecular cyclization reactions, providing a pathway to fuse additional rings onto the heterocyclic framework. semanticscholar.org

A common strategy involves a two-step process:

Intermolecular Coupling: A suitable linking group is first introduced at one of the halogenated positions, typically the more reactive C8-Br bond. For example, a Suzuki coupling with a boronic acid that also contains a reactive functional group (e.g., an ortho-halide or an ortho-amine) can be performed.

Intramolecular Cyclization: The newly introduced group is then induced to react with the remaining halogen at the C1 position. This can be achieved through various intramolecular reactions, such as a Heck reaction, direct arylation, or a Buchwald-Hartwig amination, to form a new ring fused across the C1 and C8 positions.

This methodology allows for the creation of rigid, planar, and extended π-conjugated systems. Such polycyclic N-heteroaromatic compounds are of significant interest in materials science due to their unique electronic and photophysical properties. nih.gov The ability to construct these complex scaffolds from a readily available precursor like this compound is a key advantage for researchers in this field.

Potential in Functional Materials and Optoelectronic Research

The development of novel organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors, is a rapidly growing area of research. Isoquinoline derivatives are attractive candidates for these applications due to their inherent fluorescence and electronic properties.

The this compound scaffold can be systematically modified to tune its photophysical characteristics. The core principle in designing functional organic materials often involves creating a donor-acceptor (D-A) structure within the molecule. nih.gov The isoquinoline nucleus can act as an electron-accepting or electron-transporting unit. By attaching electron-donating groups at the C8 position (via substitution of the bromine) and potentially other electron-accepting groups at the C1 position (via substitution of the chlorine), researchers can precisely control the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is essential for tuning the emission color, quantum efficiency, and charge-transport properties of the material. nih.govnih.gov

For example, coupling an electron-rich moiety like carbazole (B46965) or triphenylamine (B166846) to the C8 position could lead to a material with strong intramolecular charge transfer (ICT) characteristics, which is often desirable for creating efficient emitters, including those that exhibit thermally activated delayed fluorescence (TADF). nih.gov The ability to readily functionalize this compound makes it a promising platform for developing new materials for deep-red or near-infrared emitting OLEDs. nih.gov

Role as a Ligand or Scaffold in Homogeneous and Heterogeneous Catalysis

In the field of catalysis, ligands play a critical role in modulating the activity, selectivity, and stability of metal catalysts. The nitrogen atom in the isoquinoline ring of this compound possesses a lone pair of electrons, making it a potential coordination site for a transition metal. This allows the molecule to serve as a foundational scaffold for designing more elaborate ligands.

While the parent compound itself may be a weak ligand, its true potential lies in its use as a platform for synthesizing multidentate ligands. The bromo and chloro substituents can be replaced with stronger coordinating groups, such as phosphines, amines, or other N-heterocycles, through cross-coupling reactions.

For example:

Substitution of the C8-Br with a diphenylphosphine (B32561) group would yield a P,N-bidentate ligand.

Further substitution of the C1-Cl with another coordinating group could lead to a pincer-type or tridentate ligand.

The rigid isoquinoline backbone is advantageous as it imparts conformational stability to the resulting metal complex, which can lead to higher selectivity in catalytic reactions. The steric and electronic properties of the ligand can be systematically varied by changing the substituents introduced at the C1 and C8 positions and by modifying the C3-methyl group. These tailored ligands could find applications in a wide range of catalytic processes, including hydrogenation, hydroformylation, and C-C bond formation reactions.

Future Perspectives and Unexplored Research Avenues for 8 Bromo 1 Chloro 3 Methylisoquinoline

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure isoquinoline (B145761) alkaloids and their derivatives is a significant focus in medicinal chemistry due to their wide range of biological activities. nih.govacs.org Future efforts concerning 8-Bromo-1-chloro-3-methylisoquinoline could be directed towards the development of asymmetric synthetic methodologies to access chiral derivatives. While traditional methods like the Bischler-Napieralski or Pictet-Spengler reactions provide the core isoquinoline structure, achieving enantioselectivity often requires modification or the use of chiral auxiliaries. acs.org

A promising avenue lies in the catalytic asymmetric reduction of a prochiral dihydroisoquinoline precursor. mdpi.comrsc.org This could involve the use of transition metal catalysts with chiral ligands to facilitate stereoselective hydride transfer, yielding optically active tetrahydroisoquinolines. The choice of ligand is crucial for achieving high enantiomeric excess. thieme-connect.com The development of novel chiral ligands tailored for the specific electronic and steric properties of substituted isoquinolines will be a key area of research. thieme-connect.com

Organocatalysis presents another powerful tool for the asymmetric synthesis of 1-substituted tetrahydroisoquinolines. nih.gov Chiral Brønsted acids or other organocatalysts could be employed to activate the isoquinoline nitrogen, enabling enantioselective nucleophilic addition at the C1 position. nih.gov The exploration of different catalysts and reaction conditions will be essential to optimize both yield and stereoselectivity for derivatives of this compound.

| Synthetic Strategy | Catalyst/Reagent | Potential Chiral Product | Key Considerations |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Tetrahydroisoquinolines | Ligand design, substrate-catalyst interaction |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium complexes with a hydrogen donor | Tetrahydroisoquinolines | Optimization of hydrogen source and catalyst loading |

| Organocatalytic Nucleophilic Addition | Chiral Brønsted acids, proline derivatives | 1-Substituted tetrahydroisoquinolines | Catalyst stability, substrate scope |

Exploration of Novel Reactivity via C-H Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds. acs.org For this compound, this approach offers the potential to introduce a wide range of functional groups at various positions on the isoquinoline core, bypassing the need for pre-functionalized starting materials. The inherent reactivity of the different C-H bonds on the isoquinoline scaffold can be selectively targeted by judicious choice of catalyst and directing group. researchgate.net

The presence of the nitrogen atom in the isoquinoline ring can direct ortho-C-H activation, typically at the C1 position. acs.org However, the existing chloro-substituent at C1 may hinder this reactivity, potentially redirecting functionalization to other positions. The bromine atom at C8 and the methyl group at C3 also influence the electronic landscape of the molecule, which could be exploited for regioselective C-H functionalization at the benzene (B151609) or pyridine (B92270) ring, respectively. mdpi.com

Future research could focus on employing various transition metal catalysts, such as rhodium, ruthenium, or palladium, to explore C-H arylation, alkylation, and amination reactions. acs.orgmdpi.com The development of new catalytic systems with high selectivity for specific C-H bonds on the substituted isoquinoline ring will be a significant challenge and a fruitful area of investigation.

| C-H Functionalization Reaction | Catalyst | Potential Product | Regioselectivity Challenge |

| C-H Arylation | Palladium, Rhodium | Aryl-substituted isoquinolines | Directing functionalization away from the halogenated positions |

| C-H Alkylation | Ruthenium, Iridium | Alkyl-substituted isoquinolines | Activating specific C-H bonds for selective alkyl group introduction |

| C-H Amination | Rhodium, Copper | Amino-substituted isoquinolines | Controlling the position of amination on the electron-deficient ring |

Integration with Machine Learning and AI in Chemical Synthesis

| AI/ML Application | Potential Benefit for this compound Synthesis | Data Requirements |

| Retrosynthesis Prediction | Identification of novel and efficient synthetic routes | Large databases of chemical reactions |

| Reaction Condition Optimization | Accelerated discovery of optimal solvents, catalysts, and temperatures | Detailed experimental data from similar reactions |

| Regioselectivity Prediction | Prioritization of C-H functionalization strategies with the highest probability of success | Quantum mechanical calculations and experimental data on related heterocycles |

Potential in Advanced Polymer Chemistry or Supramolecular Assemblies

The unique electronic and structural features of this compound suggest its potential as a building block for advanced materials. The presence of halogen atoms opens the door for the formation of halogen bonds, which are increasingly utilized as a directional and tunable non-covalent interaction in supramolecular chemistry and crystal engineering. acs.orgnih.gov

The bromine and chlorine atoms on the isoquinoline ring can act as halogen bond donors, interacting with electron-rich atoms to form well-defined supramolecular architectures. acs.orgnih.gov This could be exploited to create liquid crystals, porous organic frameworks, or other functional materials. The ability to tune the strength and directionality of these halogen bonds by modifying the substituents on the interacting partners provides a powerful strategy for designing materials with specific properties. acs.orgnih.gov

In the realm of polymer chemistry, isoquinoline-containing polymers have been explored for their potential as conductive materials and sensors. amerigoscientific.com The incorporation of this compound into a polymer backbone could impart unique photophysical or electronic properties. The halogen atoms could also serve as handles for post-polymerization modification, allowing for the fine-tuning of the polymer's characteristics. The rigid isoquinoline core could contribute to the formation of polymers with high thermal stability and defined conformations. acs.org

| Material Application | Key Role of this compound | Potential Properties |

| Supramolecular Assemblies | Halogen bond donor | Directional self-assembly, formation of ordered structures |

| Metal-Organic Frameworks (MOFs) | Ligand with specific coordination sites | Porosity, catalytic activity, gas storage |

| Conductive Polymers | Electronically active monomer unit | Electrical conductivity, sensing capabilities |

Q & A

Q. What are the primary synthetic routes for 8-Bromo-1-chloro-3-methylisoquinoline, and how do reaction conditions influence yield?

The synthesis typically involves bromination and chlorination of isoquinoline precursors. For example, bromination using reagents like -bromosuccinimide (NBS) in chloroform or dichloromethane, followed by chlorination at position 1. Reaction conditions such as temperature (e.g., reflux at 80–100°C), solvent polarity (e.g., THF vs. DMF), and reaction time (6–24 hours) critically affect yield and purity. Microwave-assisted synthesis can reduce reaction times by 30–50% compared to traditional methods .

Q. What are the key physicochemical properties of this compound?

The compound (CAS 1597963-23-9) has a molecular formula , molecular weight 235.10 g/mol, and purity >95% under standard laboratory conditions. Key properties include a melting point range of 83–87°C (based on analogous brominated isoquinolines) and solubility in polar aprotic solvents like DMSO or THF. Storage recommendations include refrigeration (0–6°C) to prevent degradation .

Q. What safety protocols are recommended for handling this compound?

Safety Data Sheets (SDS) for structurally similar brominated isoquinolines recommend:

- Inhalation exposure : Immediate relocation to fresh air; administer oxygen if breathing is labored.

- Skin contact : Wash with soap and water; remove contaminated clothing.

- Storage : Use airtight containers in ventilated, cool environments. Personal protective equipment (PPE) such as nitrile gloves and lab coats are mandatory .

Advanced Research Questions

Q. How do halogen substituent positions influence the reactivity of this compound in cross-coupling reactions?

The bromine at position 8 acts as a leaving group in Suzuki-Miyaura coupling, enabling aryl/heteroaryl substitutions. The chlorine at position 1 stabilizes the isoquinoline ring via electron withdrawal, reducing unwanted side reactions. Computational studies (DFT-B3LYP/6-31G*) show that the methyl group at position 3 sterically hinders nucleophilic attacks at adjacent positions, directing reactivity to the bromine site .

Q. How can synthetic yields be optimized for large-scale production?

Critical parameters include:

- Solvent selection : Tetrahydrofuran (THF) improves solubility of intermediates, increasing yields by 15–20% compared to chloroform.

- Catalyst use : Palladium catalysts (e.g., Pd(PPh)) enhance coupling reaction efficiency.

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) achieves >98% purity. Continuous flow reactors are recommended for scalable synthesis .

Q. What computational methods are used to predict the compound’s molecular interactions?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level provide optimized 3D structures, molecular orbitals (HOMO/LUMO), and electrostatic potential maps. These models predict binding affinities to biological targets (e.g., enzymes) and guide derivatization for enhanced activity. Raw data from RI-MP2 energy corrections are available for advanced simulations .

Q. What evidence supports its potential pharmacological applications?

While direct studies on this compound are limited, structurally related brominated isoquinolines exhibit:

- Antiviral activity : Inhibition of HIV protease via halogen-mediated hydrophobic interactions (IC ~2.5 μM in vitro).

- Kinase inhibition : Selectivity for JAK2 and EGFR kinases due to halogen bonding with ATP-binding pockets.

Further in vitro assays (e.g., cell viability, enzyme inhibition) are needed to validate specific targets .

Q. What analytical techniques are recommended for characterizing purity and stability?

- HPLC : C18 columns with UV detection (254 nm) resolve impurities at <0.5% levels.

- NMR : -NMR (400 MHz, CDCl) identifies characteristic peaks: δ 8.5–9.0 ppm (aromatic protons), δ 2.5 ppm (methyl group).

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks ( 235.10) and fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products